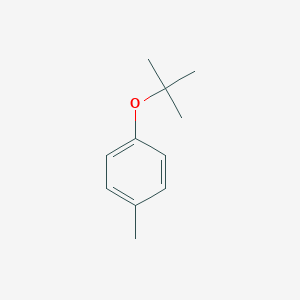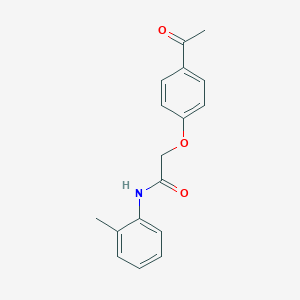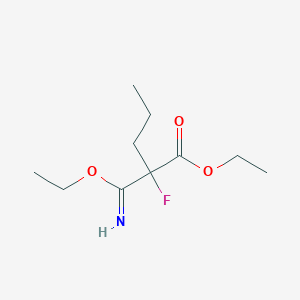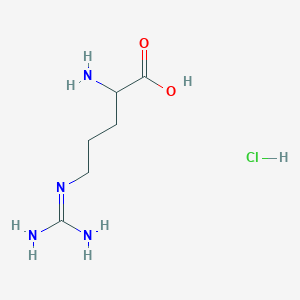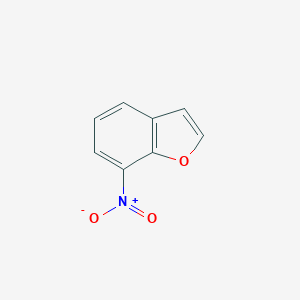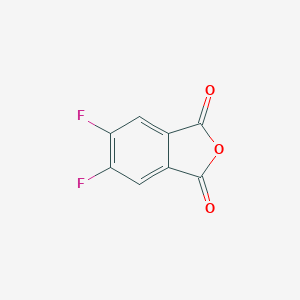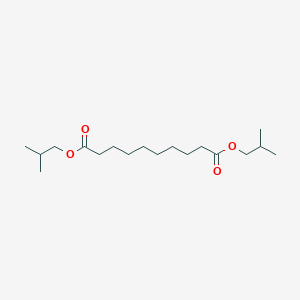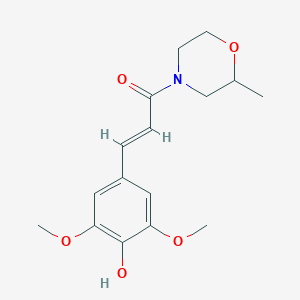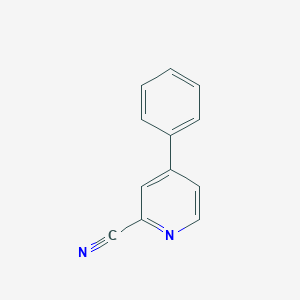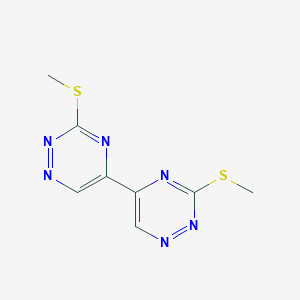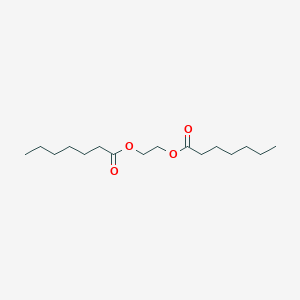
2-Heptanoyloxyethyl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptanoyloxyethyl heptanoate is a chemical compound that belongs to the class of esters. It is commonly used in scientific research as it has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of 2-Heptanoyloxyethyl heptanoate involves its hydrolysis by enzymes such as lipases and esterases. The resulting products are heptanoic acid and 2-heptanone, which can be detected using various analytical techniques.
Efectos Bioquímicos Y Fisiológicos
2-Heptanoyloxyethyl heptanoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Heptanoyloxyethyl heptanoate in lab experiments is its high purity and stability. It is also relatively inexpensive and easy to synthesize. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 2-Heptanoyloxyethyl heptanoate in scientific research. One potential application is in the development of new anti-inflammatory drugs. It could also be used as a tool for studying the mechanisms of action of various enzymes and proteins. Additionally, further research could be conducted to explore its potential use in the treatment of bacterial and fungal infections.
Conclusion:
In conclusion, 2-Heptanoyloxyethyl heptanoate is a promising compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-Heptanoyloxyethyl heptanoate involves the reaction of heptanoic acid with 2-heptanone in the presence of a catalyst. The resulting product is then esterified with ethanol in the presence of a strong acid catalyst. The final product is a clear, colorless liquid with a fruity odor.
Aplicaciones Científicas De Investigación
2-Heptanoyloxyethyl heptanoate has been extensively studied for its potential use in various scientific research applications. It has been found to be an effective tool for studying the mechanisms of action of various enzymes and proteins. It has also been used as a substrate for lipase and esterase activity assays.
Propiedades
Número CAS |
15805-86-4 |
|---|---|
Nombre del producto |
2-Heptanoyloxyethyl heptanoate |
Fórmula molecular |
C16H30O4 |
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
2-heptanoyloxyethyl heptanoate |
InChI |
InChI=1S/C16H30O4/c1-3-5-7-9-11-15(17)19-13-14-20-16(18)12-10-8-6-4-2/h3-14H2,1-2H3 |
Clave InChI |
HWNXBIIHWXJVHF-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OCCOC(=O)CCCCCC |
SMILES canónico |
CCCCCCC(=O)OCCOC(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



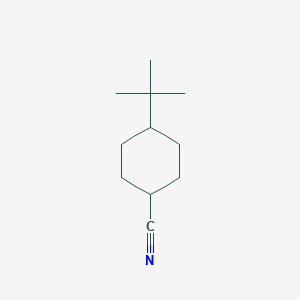
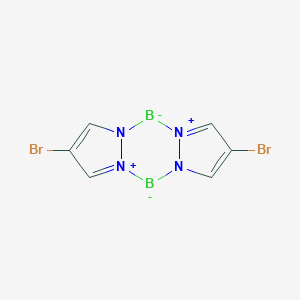
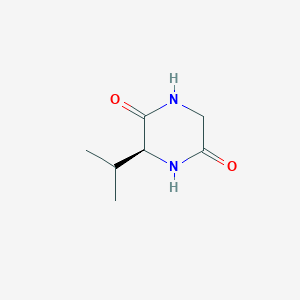
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)
